molecular formula C7H10ClFN2 B13435217 (R)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride

(R)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride

Cat. No.: B13435217
M. Wt: 176.62 g/mol
InChI Key: CHJHJHBOTVQUFH-NUBCRITNSA-N
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Description

®-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of fluoropyridines It is characterized by the presence of a fluorine atom on the pyridine ring and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of fluorinated pyridines .

Industrial Production Methods

Industrial production of ®-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

®-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring can enhance binding affinity and selectivity, while the ethanamine group can facilitate interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(6-Chloropyridin-3-yl)ethanamine hydrochloride
  • ®-1-(6-Bromopyridin-3-yl)ethanamine hydrochloride
  • ®-1-(6-Iodopyridin-3-yl)ethanamine hydrochloride

Uniqueness

®-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo counterparts. Fluorine atoms can enhance metabolic stability, binding affinity, and selectivity, making this compound particularly valuable in drug discovery and development.

Biological Activity

(R)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is a chiral compound with significant potential in medicinal chemistry, particularly in the modulation of neurotransmitter systems. Its unique molecular structure, featuring a pyridine ring with a fluorine substitution, enhances its binding affinity to various biological targets, making it a candidate for therapeutic applications in treating neurological disorders and other diseases.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the central nervous system (CNS). The fluorine atom in the pyridine ring plays a crucial role in enhancing binding affinity through hydrogen bonding and electrostatic interactions. This compound may function as either an agonist or antagonist at various receptors, thereby modulating their activity and leading to desired pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neurotransmitter Modulation : It has been shown to influence neurotransmitter systems, which may provide therapeutic benefits in conditions such as depression and anxiety.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, particularly against gram-positive bacteria. The compound's derivatives have demonstrated significant inhibitory effects compared to standard antibiotics like linezolid.
  • Anticancer Properties : Some derivatives of the compound have been explored for their anticancer activities, showing effectiveness in inhibiting cell proliferation in various cancer cell lines.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

  • Neuropharmacology : A study demonstrated that the compound effectively modulated serotonin receptors, leading to increased serotonin levels in synaptic clefts, which could alleviate symptoms of depression .
  • Antibacterial Evaluation : In a recent investigation, derivatives of this compound were found to exhibit minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against drug-resistant strains of bacteria, outperforming traditional antibiotics .
  • Anticancer Activity : Research into pyridine-based compounds has revealed that certain analogs can induce apoptosis in cancer cells by activating caspase pathways, indicating their potential as anticancer agents .

Data Table: Biological Activities of this compound

Activity TypeEffectivenessReference
Neurotransmitter ModulationIncreased serotonin levels
Antibacterial ActivityMIC = 0.25 µg/mL against resistant strains
Anticancer ActivityInduction of apoptosis in cancer cells

Properties

Molecular Formula

C7H10ClFN2

Molecular Weight

176.62 g/mol

IUPAC Name

(1R)-1-(6-fluoropyridin-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1

InChI Key

CHJHJHBOTVQUFH-NUBCRITNSA-N

Isomeric SMILES

C[C@H](C1=CN=C(C=C1)F)N.Cl

Canonical SMILES

CC(C1=CN=C(C=C1)F)N.Cl

Origin of Product

United States

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